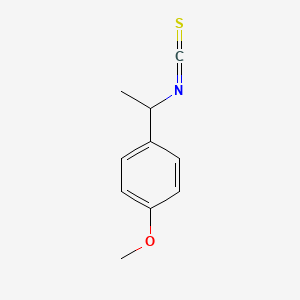
TBK1 control PROTAC(R)4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TBK1 PROTAC®3i is a potent degrader specifically targeting TANK-binding kinase 1 (TBK1). This compound is designed to selectively degrade TBK1, a kinase involved in various cellular processes, including inflammation, autophagy, and cancer progression . TBK1 PROTAC®3i achieves this by utilizing the proteolysis targeting chimera (PROTAC) technology, which recruits the von-Hippel Lindau (VHL) protein to facilitate the degradation of TBK1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TBK1 PROTAC®3i involves multiple steps, including the preparation of a ligand for the von-Hippel Lindau protein, a linker, and a TBK1-targeting moiety. The final compound is formed by conjugating these components through a series of chemical reactions .
Industrial Production Methods: Industrial production of TBK1 PROTAC®3i would likely involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: TBK1 PROTAC®3i undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
TBK1 PROTAC®3i has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TBK1 and its effects on various cellular processes.
Biology: Helps in understanding the role of TBK1 in inflammation, autophagy, and cancer progression.
Medicine: Potential therapeutic applications in treating diseases associated with aberrant TBK1 activity, such as cancer and autoimmune diseases.
Industry: Used in the development of new drugs targeting TBK1.
Mecanismo De Acción
TBK1 PROTAC®3i exerts its effects by recruiting the von-Hippel Lindau protein to TBK1, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of TBK1 in cells, thereby inhibiting its activity. The molecular targets involved include TBK1 and the von-Hippel Lindau protein, while the pathways involved include the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
TBK1 PROTAC®4: Another degrader targeting TBK1 with similar selectivity and potency.
IKKε PROTAC: Targets the closely related kinase IKKε, but with different selectivity profiles.
Uniqueness: TBK1 PROTAC®3i is unique due to its high selectivity for TBK1 over IKKε and its ability to achieve near-complete degradation of TBK1 in mutant K-Ras and wild-type cancer cell lines .
Propiedades
Fórmula molecular |
C53H74BrN9O9S |
|---|---|
Peso molecular |
1093.2 g/mol |
Nombre IUPAC |
1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61) |
Clave InChI |
QMGHHBHPDDAGGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)









![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)
